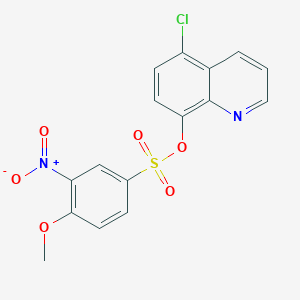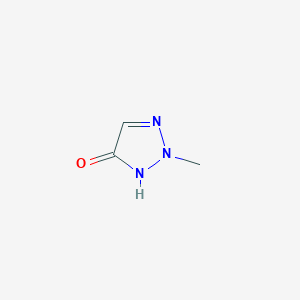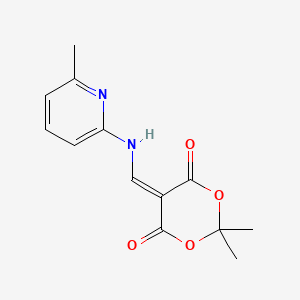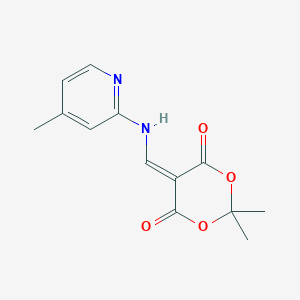
2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
The compound “2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione” is a type of chalcone analogue . Chalcones and Mannich bases are a group of compounds known for their cytotoxicities .
Synthesis Analysis
The compound was used as a starting compound to synthesize new mono Mannich bases . The synthesis involved the use of cyclic and acyclic amines . The synthesis process was carried out in ethanol with sodium hydroxide .Chemical Reactions Analysis
The compound was used as a starting compound to synthesize new mono Mannich bases . Mannich bases may induce more cytotoxicity than the chalcone analogue that they are derived from by producing an additional alkylating center for cellular thiols .Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-pyrones, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . These pyrones as polyketides are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
Mode of Action
It is known that similar compounds, such as 4-hydroxy-2-pyrones, can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone . The former is a major tautomer as the result of effective conjugation .
Biochemical Pathways
It is known that similar compounds, such as 4-hydroxy-2-pyrones, are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis .
Result of Action
It is known that similar compounds, such as 4-hydroxy-2-pyrones, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
Propriétés
IUPAC Name |
2-[(4-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLQFUBQVMQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314262 | |
| Record name | 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |
CAS RN |
25329-41-3 | |
| Record name | NSC281759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)







![2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B3406169.png)


![2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B3406197.png)

![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)